molecular formula C7H16N2 B8068433 (1-Methylcyclohexyl)hydrazine

(1-Methylcyclohexyl)hydrazine

Cat. No.: B8068433
M. Wt: 128.22 g/mol
InChI Key: CYYLACVORCMZLZ-UHFFFAOYSA-N
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Description

(1-Methylcyclohexyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group attached to a 1-methylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclohexyl)hydrazine typically involves the reaction of 1-methylcyclohexylamine with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{1-Methylcyclohexylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (1-Methylcyclohexyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines or other reduced nitrogen species.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of azines or nitrogen oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazines or other nitrogen-containing compounds.

Scientific Research Applications

(1-Methylcyclohexyl)hydrazine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of other hydrazine derivatives.

Mechanism of Action

The mechanism of action of (1-Methylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Hydrazine: A simple hydrazine compound with similar reactivity but lacks the cyclohexyl moiety.

    Monomethylhydrazine: Contains a methyl group attached to the hydrazine but lacks the cyclohexyl ring.

    Unsymmetrical Dimethylhydrazine: Contains two methyl groups attached to the hydrazine.

Uniqueness: (1-Methylcyclohexyl)hydrazine is unique due to the presence of the 1-methylcyclohexyl moiety, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis and a potential candidate for the development of novel pharmaceuticals.

Properties

IUPAC Name

(1-methylcyclohexyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(9-8)5-3-2-4-6-7/h9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYLACVORCMZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methylcyclohexyl)hydrazine
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(1-Methylcyclohexyl)hydrazine
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(1-Methylcyclohexyl)hydrazine
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(1-Methylcyclohexyl)hydrazine

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